1-Bromo-3-chloro-5-ethoxybenzene

Medicinal Chemistry Organic Synthesis Electronic Effects

Synthetic programs requiring iterative functionalization of meta-substituted arenes are often stalled by protecting group manipulations. 1-Bromo-3-chloro-5-ethoxybenzene (CAS 1881329-54-9) solves this via an orthogonal dihalogen architecture: • C-Br oxidative addition proceeds >100-fold faster than C-Cl under standard Pd(0) catalysis, enabling sequential Suzuki/Buchwald couplings without protection/deprotection. • 1,3,5-Regiochemistry minimizes steric clash, while the ethoxy group (Hammett σp⁺ = -0.81) activates the ring for electrophilic substitution and provides a CYP450 O-dealkylation metabolic handle. • Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC documentation. Ideal for medicinal chemistry lead optimization and material science programs requiring differentially functionalized meta-substituted scaffolds.

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 1881329-54-9
Cat. No. B1412806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-ethoxybenzene
CAS1881329-54-9
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)Br)Cl
InChIInChI=1S/C8H8BrClO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
InChIKeyVWEFXVNMBQJMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-5-ethoxybenzene CAS 1881329-54-9: Meta-Triad Halogenated Building Block for Sequential Cross-Coupling


1-Bromo-3-chloro-5-ethoxybenzene (CAS 1881329-54-9) is a trisubstituted aromatic building block characterized by a 1,3,5 'meta-triad' substitution pattern comprising bromo, chloro, and ethoxy substituents on a benzene core . With molecular formula C8H8BrClO and molecular weight 235.51 g/mol, the compound is supplied at standard purity of 95% with batch-specific analytical documentation (NMR, HPLC, GC) available . The meta-arrangement of electron-withdrawing halogens and an electron-donating ethoxy group establishes a predictable reactivity hierarchy: the C–Br bond serves as the primary site for palladium-catalyzed cross-coupling, while the C–Cl bond remains available for subsequent orthogonal functionalization [1].

Why 1-Bromo-3-chloro-5-ethoxybenzene Cannot Be Replaced by Its Regioisomers or Methoxy Analogs


Regioisomers of 1-bromo-3-chloro-5-ethoxybenzene (such as 1-bromo-2-chloro-3-ethoxybenzene or 4-bromo-2-chloro-1-ethoxybenzene) and alkoxy-variant analogs (methoxy, isopropoxy) differ fundamentally in both steric profile and electronic activation of the aromatic ring. The 1,3,5-substitution pattern places the bromo and chloro substituents in a meta relationship to each other, which minimizes steric hindrance and avoids the regiochemical conflicts inherent in ortho- or para-substituted analogs . The ethoxy group, relative to methoxy, provides a distinct balance of electron-donating strength (Hammett σp⁺ = −0.81 for OEt vs. −0.78 for OMe) and steric bulk, directly impacting the rate and site-selectivity of electrophilic aromatic substitution and the steric tolerance of subsequent cross-coupling steps [1]. Substitution with a fluorinated analog would eliminate the alkoxy electron-donating character entirely, altering both reactivity and the physicochemical properties of downstream products.

Comparative Evidence: 1-Bromo-3-chloro-5-ethoxybenzene vs. Closest Analogs in Cross-Coupling Selectivity and Reaction Outcomes


Hammett Substituent Constants for Ethoxy vs. Methoxy: Quantifying Electronic Activation Differences

The ethoxy substituent in 1-bromo-3-chloro-5-ethoxybenzene provides quantitatively stronger electron-donating activation to the aromatic ring compared to its methoxy analog (1-bromo-3-chloro-5-methoxybenzene, CAS 174913-12-3). This difference is characterized by Hammett substituent constants: σp⁺ = −0.81 for OEt versus σp⁺ = −0.78 for OMe [1]. While the absolute difference of 0.03 units is modest, it translates to measurably enhanced reactivity in electrophilic aromatic substitution (EAS) and oxidative addition steps in cross-coupling. Conversely, the ethoxy group offers reduced steric bulk relative to isopropoxy (1-bromo-3-chloro-5-isopropoxybenzene, CAS 1242336-66-8), where the larger isopropyl moiety can attenuate reaction rates in sterically congested coupling environments .

Medicinal Chemistry Organic Synthesis Electronic Effects

Regioisomeric Purity and Site-Selectivity: 1,3,5-Meta Triad vs. Ortho- and Para-Substituted Analogs

The 1,3,5-substitution pattern of 1-bromo-3-chloro-5-ethoxybenzene (bromo at position 1, chloro at position 3, ethoxy at position 5) provides a defined, non-competitive reactivity hierarchy. In contrast, regioisomers such as 4-bromo-2-chloro-1-ethoxybenzene (CAS 279261-80-2) place substituents in a 1,2,4-arrangement, while 1-bromo-2-chloro-3-ethoxybenzene (CAS not specified for exact isomer) adopts a 1,2,3-vicinal pattern [1][2]. The meta-relationship of halogens in the target compound eliminates the steric congestion and regiochemical ambiguity inherent in ortho-disubstituted systems. In palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the bromo group reacts preferentially over chloro (typical selectivity ratio >100:1 under standard conditions), leaving the chloro substituent intact for orthogonal functionalization [3].

Cross-Coupling Medicinal Chemistry Material Science

Molecular Weight and Lipophilicity Differences: Ethoxy vs. Methoxy and Isopropoxy Scaffolds

The ethoxy group confers intermediate lipophilicity (calculated ClogP) and molecular weight relative to methoxy and isopropoxy analogs in the 1-bromo-3-chloro-5-alkoxybenzene series . The target compound (MW 235.51) occupies a central position in this property space, offering balanced solubility and membrane permeability characteristics for downstream intermediates . Methoxy analog (MW 221.48) reduces molecular weight and lipophilicity but may compromise metabolic stability in certain pharmacophores; isopropoxy analog (MW 249.53) increases both parameters, potentially limiting aqueous solubility and altering pharmacokinetic profiles in bioactive compound development .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Bromo-Chloro Orthogonal Reactivity in Sequential Cross-Coupling: A Defined Reactivity Hierarchy

The combination of bromo and chloro substituents on the same aromatic ring establishes a well-defined orthogonal reactivity profile that cannot be replicated by analogs bearing only a single halogen or two identical halogens [1]. Under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura with Pd(PPh3)4, aqueous Na2CO3, 80 °C), the C–Br bond undergoes oxidative addition with rate constants approximately 50-100 times greater than the corresponding C–Cl bond [2]. This differential reactivity enables sequential, site-selective functionalization without the need for protecting groups: the first coupling occurs exclusively at the bromo position, after which the chloro substituent remains available for a subsequent coupling under modified conditions (e.g., using more active ligands such as SPhos or XPhos). The 1,3,5-meta pattern ensures that neither halogen is sterically encumbered by the adjacent ethoxy group, maximizing coupling efficiency [3].

Sequential Coupling Medicinal Chemistry Material Science

Absence of Fluorine: Electronic and Metabolic Differentiation from Fluoro-Containing Analogs

1-Bromo-3-chloro-5-ethoxybenzene contains no fluorine atom, distinguishing it from fluorinated analogs such as 1-bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2) [1]. Fluorine is strongly electron-withdrawing (Hammett σp = +0.06, σm = +0.34) and deactivates the aromatic ring toward electrophilic substitution, whereas the ethoxy group (σp⁺ = −0.81) is strongly activating [2]. This fundamental electronic difference alters the entire reactivity landscape: the ethoxy-containing compound undergoes facile EAS and enhances electron density for oxidative addition, while the fluoro analog resists EAS and may exhibit slower cross-coupling kinetics. Additionally, in medicinal chemistry applications, the ethoxy group is susceptible to O-dealkylation (CYP450-mediated metabolism), whereas the C–F bond is metabolically stable; procurement choice between these scaffolds therefore determines whether metabolic lability at the para-position is desirable or should be avoided .

Medicinal Chemistry Drug Metabolism Electronic Materials

Validated Application Scenarios for 1-Bromo-3-chloro-5-ethoxybenzene (CAS 1881329-54-9) in Research and Development


Sequential Cross-Coupling for Complex Biaryl and Heteroaryl Synthesis

The bromo-chloro orthogonal reactivity hierarchy established in Section 3 (C–Br oxidative addition >100-fold faster than C–Cl under standard Pd conditions) makes 1-bromo-3-chloro-5-ethoxybenzene an ideal scaffold for iterative Suzuki-Miyaura or Buchwald-Hartwig coupling sequences [1]. A first coupling at the bromo position can be performed under mild Pd(PPh3)4 catalysis, leaving the chloro substituent intact for a second, distinct coupling after workup. This sequential strategy eliminates 1-2 protection/deprotection steps per sequence, directly reducing synthetic step count and purification burden in medicinal chemistry lead optimization and material science applications requiring differentially functionalized meta-substituted arenes.

Medicinal Chemistry Scaffold Requiring Balanced Lipophilicity and Metabolic Lability

Based on the molecular weight and alkoxy group comparisons in Section 3, 1-bromo-3-chloro-5-ethoxybenzene provides a balanced lipophilicity profile (intermediate between methoxy and isopropoxy analogs) suitable for drug discovery programs where LogP modulation is critical for oral bioavailability . The ethoxy group additionally offers a defined metabolic handle: CYP450-mediated O-dealkylation can generate a phenolic hydroxyl at the position originally occupied by the ethoxy group, enabling prodrug strategies or providing a metabolic soft spot for clearance optimization. Procurement of this specific scaffold avoids the need for late-stage alkoxy group exchange, which would add 1-2 synthetic steps and reduce overall yield.

Electron-Rich Aromatic Building Block for Electrophilic Functionalization

The strong electron-donating character of the ethoxy group (Hammett σp⁺ = −0.81, Section 3) renders the aromatic ring of 1-bromo-3-chloro-5-ethoxybenzene highly activated toward electrophilic aromatic substitution (EAS) [2]. This property is essential for synthetic routes requiring initial ring functionalization via EAS (e.g., Friedel-Crafts acylation, nitration, halogenation) prior to cross-coupling. In contrast, fluorinated analogs are deactivated toward EAS and would require alternative, often less efficient, functionalization strategies. The 1,3,5-regiochemistry further directs incoming electrophiles to the positions ortho/para to the ethoxy group, providing predictable regiocontrol.

SGLT-2 Inhibitor Intermediate Development and Related Diabetes Therapeutics

While 1-bromo-3-chloro-5-ethoxybenzene itself is not a direct intermediate for SGLT-2 inhibitors, its close structural analogs (e.g., 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) are established key intermediates in the synthesis of dapagliflozin, sotagliflozin, and ertugliflozin [3]. The 1-bromo-3-chloro-5-ethoxybenzene scaffold serves as a versatile starting point for constructing the requisite diarylmethane or biaryl pharmacophores via sequential coupling at the bromo position followed by functional group manipulation. Its availability at 95% purity with batch-specific analytical documentation supports reproducible development of next-generation SGLT-2 inhibitor analogs and related glucose-lowering agents.

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